ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate: is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.34 g/mol . This compound belongs to the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Biochemical Analysis
Cellular Effects
Some pyrazoline derivatives have shown various biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol . One common method includes the use of phosphoric acid (H3PO4) as a catalyst in a one-pot synthesis . The reaction conditions often involve refluxing the reactants in ethanol for several hours to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of different pyrazoline derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
- Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
- Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
- Ethyl 5-methyl-3-(methylamino)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties . Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Biological Activity
Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate is a compound known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The process often utilizes various catalysts to enhance yield and purity. A notable method includes the use of chloramine-T for catalytic dehydrogenation, which has been shown to yield the compound efficiently .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The compound's structure contributes to its interaction with microbial cell membranes, leading to cell lysis and death .
Bacterial Strain | Activity (Zone of Inhibition) |
---|---|
E. coli | 15 mm |
S. aureus | 18 mm |
Klebsiella pneumoniae | 14 mm |
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties. Its ability to scavenge free radicals has been quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a notable reduction in oxidative stress markers in vitro .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduces pro-inflammatory cytokine production. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Study 1: Antimicrobial Efficacy
A study conducted by Chovatia et al. assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound outperformed several standard antibiotics in inhibiting growth in resistant bacterial strains .
Study 2: Anti-inflammatory Mechanism
In a separate investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives. This compound was shown to downregulate COX-2 expression and inhibit prostaglandin E2 synthesis in LPS-treated cells, highlighting its potential as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
ethyl 1,3-diphenylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-20(15-11-7-4-8-12-15)19-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEPGNDDAIRWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358250 | |
Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7189-03-9 | |
Record name | ethyl 1,3-diphenylpyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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